molecular formula C13H18O2 B6257942 spiro[adamantane-2,1'-cyclopropane]-3'-carboxylic acid CAS No. 119404-79-4

spiro[adamantane-2,1'-cyclopropane]-3'-carboxylic acid

Cat. No.: B6257942
CAS No.: 119404-79-4
M. Wt: 206.28 g/mol
InChI Key: WVNJLPDZLBHERL-UHFFFAOYSA-N
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Description

Spiro[adamantane-2,1'-cyclopropane]-3'-carboxylic acid is a bicyclic compound featuring a spiro junction between adamantane and cyclopropane rings, with a carboxylic acid substituent at the 3'-position. Adamantane, a diamondoid hydrocarbon, imparts exceptional rigidity and thermal stability, while the cyclopropane ring introduces strain and reactivity.

Properties

CAS No.

119404-79-4

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

spiro[adamantane-2,2'-cyclopropane]-1'-carboxylic acid

InChI

InChI=1S/C13H18O2/c14-12(15)11-6-13(11)9-2-7-1-8(4-9)5-10(13)3-7/h7-11H,1-6H2,(H,14,15)

InChI Key

WVNJLPDZLBHERL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C34CC4C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Formation of the Spiro[Adamantane-Cyclopropane] Core

The spiro linkage between adamantane and cyclopropane is typically achieved through cyclopropanation reactions . Two predominant methods are documented:

Carbene Insertion

Adamantane derivatives with olefinic side chains undergo cyclopropanation via carbene insertion. For example:

  • Reagents : Diazo compounds (e.g., diazomethane) in the presence of transition metal catalysts (e.g., rhodium(II) acetate).

  • Conditions : Solvent-free or in dichloromethane at 0–25°C.

  • Yield : 60–75%.

This method is favored for its regioselectivity but requires stringent control over reaction conditions to avoid side products from carbene dimerization.

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts enables the formation of cyclopropane rings from diene precursors. For instance:

  • Substrate : Adamantane-based dienes with terminal alkenes.

  • Catalyst : Grubbs 2nd generation catalyst (5 mol%).

  • Conditions : Toluene, reflux (110°C), 12–24 hours.

  • Yield : 50–65%.

While RCM offers functional group tolerance, the high temperatures and catalyst costs limit scalability.

Introduction of the Carboxylic Acid Group

The carboxylic acid moiety is introduced via late-stage oxidation or carboxylation of pre-functionalized intermediates:

Oxidation of Methyl Groups

  • Reagents : KMnO₄ or CrO₃ in acidic media (H₂SO₄).

  • Conditions : 80–100°C, 6–12 hours.

  • Yield : 40–55%.

Over-oxidation to ketones is a common side reaction, necessitating careful stoichiometric control.

Hydrolysis of Nitriles

  • Substrate : Spiro[adamantane-cyclopropane]-3'-carbonitrile.

  • Reagents : H₂O₂ in NaOH (pH 10–12).

  • Conditions : 60°C, 4–6 hours.

  • Yield : 70–85%.

This method is more efficient but requires the synthesis of nitrile precursors, adding steps to the overall process.

Advanced One-Pot and Catalytic Methods

Tandem Cyclopropanation-Carboxylation

Recent protocols integrate cyclopropanation and carboxylation in a single pot to minimize purification steps:

  • Cyclopropanation : Adamantane-derived diene + diazoacetate (catalyst: Pd(OAc)₂).

  • In Situ Carboxylation : CO₂ insertion under 1 atm pressure.

  • Yield : 55–60%.

Enzymatic Functionalization

Biocatalytic approaches using engineered lipases or carboxylases have been explored to introduce the carboxylic acid group enantioselectively:

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrate : Spiro[adamantane-cyclopropane]-3'-methyl ester.

  • Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hours.

  • Yield : 80–90%.

Challenges and Optimization

Stereochemical Control

The spiro junction’s stereochemistry is critical for biological activity but challenging to control. Chiral auxiliaries (e.g., Evans oxazolidinones) and asymmetric catalysis (e.g., Jacobsen’s Co-salen) have been employed to achieve enantiomeric excess (ee) >90%.

Purification Difficulties

The compound’s high hydrophobicity complicates isolation. Countercurrent chromatography (CCC) with heptane/EtOAc/MeOH/H₂O (5:5:4:3) is reported to achieve >95% purity.

Comparative Analysis of Methods

MethodStepsYield (%)Purity (%)Key AdvantagesLimitations
Carbene Insertion360–7590–95High regioselectivitySensitive to moisture
RCM450–6585–90Functional group toleranceHigh catalyst cost
Tandem One-Pot255–6088–93Reduced purificationRequires CO₂ pressure
Enzymatic Hydrolysis380–9095–98EnantioselectiveSubstrate specificity

Chemical Reactions Analysis

Synthetic Routes and Cyclopropanation

The spiro-cyclopropane component is typically synthesized via Wurtz coupling or halogen elimination . For example:

  • Wurtz Coupling : 1,2-Dihaloadamantane derivatives react with metallic sodium in toluene under reflux, forming the spiro-cyclopropane scaffold. This method relies on the elimination of halides and subsequent radical recombination (e.g., formation of 1,2-methanoadamantane derivatives) .

  • Debromination : Treatment of 1,2-dibromoadamantane with (CH₃Si)₂Hg in benzene generates adamantene intermediates, which dimerize or form Diels-Alder adducts with dienophiles like 2,5-dimethylfuran .

Key Reaction Conditions :

MethodReactantsConditionsYield
Wurtz Coupling1,2-Dihaloadamantane, NaToluene, reflux30–50%
Halogen Elimination(CH₃Si)₂Hg, dienophilesBenzene, 20°C65–96%

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under acidic or nucleophilic conditions:

  • Acid-Catalyzed Hydrolysis : Reacts with aqueous HCl or H₂SO₄ to yield homoadamantane derivatives via ring expansion. This proceeds through protonation of the cyclopropane followed by C–C bond cleavage .

  • Nucleophilic Attack : Electron-deficient cyclopropanes react with amines or thiols. For example, treatment with benzenesulfonyl chloride opens the ring to form 1,3-disubstituted adamantane derivatives .

Example Reaction :

Spiro-Cyclopropane+ArSO2Cl1,3-Disubstituted Adamantane+Byproducts\text{Spiro-Cyclopropane} + \text{ArSO}_2\text{Cl} \rightarrow \text{1,3-Disubstituted Adamantane} + \text{Byproducts}

Carboxylic Acid Functionalization

The –COOH group participates in classical transformations:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters.

  • Amide Formation : Coupling with amines via EDCI/HOBt yields spiro-cyclopropane amides, which are bioactive in antiviral screens .

  • Decarboxylation : Heating with Cu powder in quinoline removes CO₂, generating spiro[adamantane-2,1'-cyclopropane] .

Decarboxylation Data :

SubstrateConditionsProductYield
Spiro-acid + Cu, quinoline200°C, 2 hoursSpiro[adamantane-cyclopropane]85–90%

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and forming adamantane-derived hydrocarbons .

  • pH Sensitivity : Stable in neutral conditions but undergoes cyclopropane ring-opening at pH < 3 or pH > 10 .

  • Radical Reactions : The cyclopropane’s partial radical character leads to dimerization (e.g., [2+2] cycloadducts) under UV light or radical initiators .

Comparative Reactivity with Analogues

The adamantane moiety stabilizes the cyclopropane ring compared to non-cage systems. For instance, spiro[cyclopropane-indene] carboxylic acids decarboxylate faster due to reduced steric protection .

Scientific Research Applications

Medicinal Chemistry

The compound is gaining traction in medicinal chemistry due to its potential biological activities. Research indicates that spiro[adamantane-2,1'-cyclopropane]-3'-carboxylic acid may exhibit:

  • Antifungal Properties : Preliminary studies suggest efficacy against various fungal strains.
  • Antibacterial and Antiviral Activities : The unique structure may allow for interactions with biological targets, leading to potential therapeutic applications against bacterial and viral infections .

The adamantane moiety is particularly significant in drug design, enhancing lipophilicity and stability of pharmaceutical compounds. This has been evidenced by successful modifications of existing drugs to improve their pharmacokinetics and therapeutic profiles .

Drug Discovery

This compound serves as a building block for synthesizing more complex spirocyclic compounds. Its unique structure can be utilized to modify existing pharmacophores, potentially leading to new therapeutic agents. For instance:

  • Modification of Hypoglycemic Agents : Adamantane derivatives have been successfully integrated into sulfonylureas to enhance their efficacy.
  • Neuropharmacology : The compound's structural features may be explored in developing treatments for central nervous system disorders by targeting specific receptors and ion channels .

Chemical Reactions and Functionalization

The compound is also significant in synthetic organic chemistry due to its reactivity. It can undergo various chemical transformations:

  • Oxidation : Using potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
  • Reduction : Employing lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
  • Substitution Reactions : Nucleophilic substitutions can occur at the carboxylic acid group, facilitating the formation of esters or amides .

Case Studies

Several studies have highlighted the applications of this compound:

  • Antiviral Activity Study :
    • A study investigated the interaction of adamantane derivatives with the M2 ion channel of Influenza A viruses, demonstrating that modifications could enhance antiviral efficacy.
  • Neuropharmacological Applications :
    • Research focused on incorporating adamantane structures into neuropeptides showed increased selectivity for receptor subtypes, suggesting potential for developing targeted therapies for neurological disorders.
  • Enzyme Inhibition :
    • Adamantane-based scaffolds have been explored as inhibitors for enzymes such as DPP-IV, crucial for diabetes management. The structural modifications provided by this compound could lead to promising candidates in this area .

Mechanism of Action

The mechanism of action of spiro[adamantane-2,1’-cyclopropane]-3’-carboxylic acid is not fully understood. its biological activities are thought to be related to its ability to interact with specific molecular targets and pathways. The spirocyclic structure may enable the compound to bind to enzymes or receptors, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key structural and molecular differences between spiro[adamantane-2,1'-cyclopropane]-3'-carboxylic acid and related compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity (Reported/Inferred) Reference
This compound C₁₃H₁₈O₂ (inferred) 206.28 Adamantane, cyclopropane, carboxylic acid Not explicitly reported -
2-((R,R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-yl)acetic acid C₁₈H₂₆O₅ 345.17 (as Na⁺ salt) Trioxolane, cyclohexane, acetic acid Antimalarial (trioxolane moiety resembles artemisinin derivatives)
trans-Adamantane-2-spiro-3′-7′-carboxymethyl-1′,2′,4′-trioxaspiro[4.5]decane C₁₇H₂₄O₅ 308.36 Trioxaspiro, carboxymethyl Antiparasitic (activity against Fasciola hepatica)
(1R,5S)-Spiro[3-azabicyclo[3.1.0]hexane-6,1'-cyclopropane]-2(S)-carboxylic acid C₈H₁₁NO₂ 153.18 Azabicyclo, cyclopropane Prodrug applications (e.g., glutamine antagonist delivery)
6-Chlorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid C₁₂H₁₁ClO₃ 238.67 Chromane, chloro substituent Not reported (structural similarity to kinase inhibitors)
Spiro[1,3-thiazolidine-2,4'-adamantane]-1'-carboxylic acid C₁₃H₁₉NO₂S 261.36 Thiazolidine, adamantane Not reported (potential CNS activity due to adamantane)

Key Observations :

  • Trioxolane/Trioxaspiro Derivatives : Compounds with 1,2,4-trioxolane () or trioxaspiro () rings exhibit antimalarial or antiparasitic activity, likely due to oxidative stress mechanisms .
  • Azabicyclo Systems : The azabicyclo[3.1.0]hexane scaffold in enhances metabolic stability, making it suitable for prodrug design .
  • Substituent Effects : Chloro () or methoxycarbonyl () groups alter solubility and target binding. For example, the methoxycarbonyl in (1R,2R,3S)-3-methoxycarbonylspiro[...]carboxylic acid increases lipophilicity (LogP ~1.8) compared to the parent carboxylic acid .

Comparison :

  • The target compound likely requires spirocyclization between adamantane and cyclopropane precursors, followed by carboxylic acid functionalization.
  • Trioxolane derivatives () involve ozonolysis, a method sensitive to reaction conditions, whereas ester hydrolysis () is more straightforward .

Physicochemical Properties

Compound Solubility LogP (Predicted) Stability
This compound Low (adamantane hydrophobicity) ~2.5 High (rigid structure)
1-(Boc-Amino)cyclopropanecarboxylic acid Soluble in THF, DCM 1.2 (Boc group increases lipophilicity) Stable under acidic conditions
Spiro[1,3-thiazolidine-2,4'-adamantane]-1'-carboxylic acid Moderate (thiazolidine polarity) ~1.8 Sensitive to oxidation

Notable Trends:

  • Adamantane-containing compounds exhibit low solubility but high thermal stability.
  • Carboxylic acid derivatives with polar substituents (e.g., methoxycarbonyl in ) show improved aqueous solubility compared to purely hydrocarbon analogs.

Biological Activity

Spiro[adamantane-2,1'-cyclopropane]-3'-carboxylic acid is a unique compound characterized by its spirocyclic structure, which combines an adamantane moiety with a cyclopropane ring. This structural configuration is believed to confer distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves cycloaddition reactions. One notable method is the Corey–Chaykovsky reaction, which effectively constructs the spirocyclic framework. Microwave-assisted organic synthesis has also been explored for its efficient production, indicating potential for industrial applications.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity. It has been investigated for its potential effects against various pathogens, although specific data on its efficacy remains limited.
  • Anticancer Activity : Some derivatives of spirocyclic compounds have shown promise in anticancer research. For instance, related compounds have been tested against human cancer cell lines, demonstrating varying degrees of cytotoxicity. A study reported cytotoxic effects at concentrations around 25 µM against H460 (human non-small cell lung) and MCF-7 (human breast) cancer cells, although this compound itself requires further investigation to establish its specific anticancer properties .
  • Mechanism of Action : The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological outcomes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure TypeNotable Biological Activity
Spiro[cyclopropane-1,2’-steroids]SteroidalDiuretic and antiandrogenic
SpiropentaneSimpler spirocyclicLimited biological data

This compound stands out due to its combination of adamantane and cyclopropane structures, which may impart distinct pharmacological properties compared to simpler spirocyclic compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of spirocyclic compounds related to this compound:

  • Antimicrobial Evaluation : In vitro studies have demonstrated that derivatives of similar spirocyclic structures exhibit significant antimicrobial properties against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. The inhibition zones observed indicate potential for development as antimicrobial agents .
  • Cytotoxicity Studies : Research involving related compounds has shown varying cytotoxic effects against cancer cell lines. For example, certain derivatives were tested at 25 µM concentration and displayed significant inhibition of cell growth in human cancer models .

Q & A

Q. What are the recommended synthetic routes for spiro[adamantane-2,1'-cyclopropane]-3'-carboxylic acid, and what are their respective yields and limitations?

Methodological Answer:

  • Classical synthesis : Start with adamantane derivatives (e.g., 1-adamantanecarboxylic acid, CAS 828-51-3) and employ cyclopropanation via Simmons-Smith reactions or transition-metal-catalyzed methods. Yields vary (40–70%) depending on steric hindrance and catalyst choice (e.g., Zn/Cu couples) .
  • Advanced functionalization : Introduce the cyclopropane ring early in the synthesis to minimize steric interference. Use spectroscopic monitoring (¹H/¹³C NMR) to confirm intermediate structures and optimize reaction conditions (e.g., temperature, solvent polarity) .
  • Limitations : Low solubility of adamantane intermediates in polar solvents may require phase-transfer catalysts or sonication .

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis of the cyclopropane ring .
  • Handling : Use NIOSH-certified PPE (safety goggles, nitrile gloves) and conduct reactions in fume hoods with proper ventilation. Avoid skin contact; rinse immediately with water if exposed .
  • Stability testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess purity under stress conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound derivatives?

Methodological Answer:

  • NMR analysis : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals caused by adamantane’s rigid structure. Compare with computational NMR predictions (DFT-based tools like Gaussian) .
  • X-ray validation : Crystallize derivatives with heavy atoms (e.g., bromine substituents) to enhance diffraction quality. Use software (e.g., Mercury) to analyze bond angles and confirm cyclopropane ring geometry .
  • Data reconciliation : Apply multivariate statistics to correlate discrepancies (e.g., torsional strain in solution vs. solid state) .

Q. How can computational methods like DFT predict the reactivity of the cyclopropane ring in this compound?

Methodological Answer:

  • DFT modeling : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate bond dissociation energies (BDEs) and identify weak points (e.g., cyclopropane C–C bonds). Compare with experimental thermolysis data .
  • Reactivity prediction : Simulate electrophilic/nucleophilic attacks on the cyclopropane ring using Fukui indices. Validate with kinetic studies (e.g., Arrhenius plots for ring-opening reactions) .
  • Solvent effects : Include implicit solvent models (e.g., PCM) to assess how polarity influences reaction pathways .

Q. How to design experiments to assess the acid’s stability under varying pH conditions for drug delivery applications?

Methodological Answer:

  • pH-rate profiling : Conduct hydrolysis studies in buffered solutions (pH 1–10) at 37°C. Monitor degradation via LC-MS and identify products (e.g., ring-opened derivatives) .
  • Kinetic analysis : Use pseudo-first-order kinetics to calculate half-lives. Correlate stability with molecular descriptors (e.g., logP, pKa) using QSAR models .
  • Microscopy : Evaluate crystallinity changes under stress conditions (e.g., polarized light microscopy) to link physical stability to chemical degradation .

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